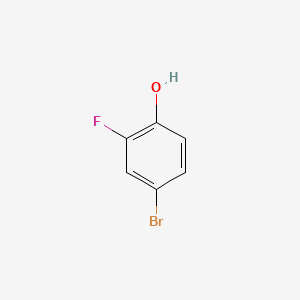

4-Bromo-2-fluorophenol

Overview

Description

4-Bromo-2-fluorophenol (CAS 2105-94-4) is a halogenated aromatic compound with the molecular formula C₆H₄BrFO and a molecular weight of 191.00 g/mol . It is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive phenolic hydroxyl group and halogen substituents. The fluorine atom at the ortho position and bromine at the para position confer unique electronic and steric properties, influencing its reactivity and applications. Global production is estimated at 20 million kilograms annually, with East Asia (primarily China) dominating production .

Preparation Methods

Direct Bromination of 2-Fluorophenol

The most common method for synthesizing 4-bromo-2-fluorophenol involves the direct bromination of 2-fluorophenol. This reaction exploits the aromatic ring’s electronic properties, where the fluorine atom directs electrophilic substitution to the para position relative to the hydroxyl group.

Reaction Conditions and Optimization

- Reagents : Bromine (Br₂) in dichloromethane (CH₂Cl₂) or chlorobenzene.

- Temperature : Initial cooling to 0–5°C, followed by gradual warming to room temperature.

- Workup : Neutralization with sodium bisulfite (NaHSO₃), extraction with CH₂Cl₂, and drying over MgSO₄.

Example Protocol (from US4642338):

- Dissolve 2-fluorophenol (22.4 g, 0.2 mol) in CH₂Cl₂ (250 mL) at 3°C.

- Add bromine (31.97 g, 0.2 mol) dropwise.

- Stir for 2 hours at 3°C, then 1 hour at room temperature.

- Quench with NaHSO₃, extract with CH₂Cl₂, and evaporate to yield 34.5 g (90%) of this compound as a colorless oil.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 90% | |

| Purity (NMR) | >95% | |

| Reaction Time | 3 hours |

Catalytic Bromination with Tertiary Amine Salts

To suppress ortho-bromination and enhance para-selectivity, catalytic systems using tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) have been developed. This method minimizes the formation of 6-bromo-2-fluorophenol, a common byproduct.

Mechanism and Advantages

- Catalyst Role : Tertiary amines form complexes with Br₂, moderating reactivity and directing substitution to the para position.

- Solvent : Chlorobenzene or dichloromethane.

- Yield Improvement : Up to 99% purity with <1% ortho-isomer.

Industrial Example (CN1047377C):

- Mix 2-chlorophenol (257 g, 2 mol) with triethylamine hydrochloride (12 g) in chlorobenzene (350 g).

- Brominate at 5–20°C, yielding 411.2 g (99.1%) of 4-bromo-2-chlorophenol.

- Analogous conditions apply to 2-fluorophenol.

Continuous Flow Reactor Systems

Industrial-scale production often employs continuous flow reactors to improve safety and efficiency. These systems enable precise control over exothermic bromination reactions and reduce byproduct formation.

Key Features :

- Temperature Control : Maintains 0–10°C throughout the reaction.

- Residence Time : 30–60 minutes.

- Throughput : 1–5 kg/hour.

Alternative Synthetic Routes

Diazotization and Bromo-Deamination

A multi-step approach starting from 4-aminophenol derivatives:

Yield : ~85%, but requires handling hazardous intermediates.

Halogen Exchange Reactions

- Substrate : 4-Iodo-2-fluorophenol.

- Reagent : LiBr in dimethylformamide (DMF) at 120°C.

- Yield : 70–75%.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 90% | High | Moderate | High |

| Catalytic Bromination | 95–99% | Very High | High | Moderate |

| Continuous Flow | 85–90% | High | Very High | High |

| Diazotization | 80–85% | Moderate | Low | Low |

Challenges and Solutions

Regioselectivity Issues

- Problem : Competing ortho-bromination (up to 5% in non-catalytic methods).

- Solution : Use of bulky catalysts (e.g., tributylamine hydrochloride) or low-temperature conditions.

Byproduct Management

- Byproducts : 6-Bromo-2-fluorophenol, dibrominated derivatives.

- Removal : Crystallization from heptane/toluene (4:1) or column chromatography.

Industrial-Scale Optimization

Recent patents highlight advancements in solvent recovery and waste reduction:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thiols.

Oxidation Products: Quinones or other oxidized phenolic derivatives.

Reduction Products: Dehalogenated phenols or reduced phenolic compounds.

Scientific Research Applications

4-Bromo-2-fluorophenol has several applications in scientific research:

Medicine: It is involved in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorophenol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been studied for their ability to inhibit cyclooxygenase-2, an enzyme involved in inflammation and pain pathways . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Electronic Properties

4-Bromo-2-fluorophenol belongs to a family of dihalogenated phenols. Key analogs include:

- 4-Bromo-2-chlorophenol (CAS 1233026-52-2)

- 5-Bromo-2-chloro-4-fluorophenol (CAS 1805518-69-7)

- 4-Amino-2-bromo-6-fluorophenol (CAS 1783544-55-7)

Table 1: Substituent Effects on Electronic Properties

The fluorine atom’s high electronegativity increases the acidity of the phenolic -OH group compared to chlorine analogs, enhancing nucleophilic substitution reactivity .

Functionalization Reactions

- Silylation: In silylation reactions, this compound (104) and 4-bromo-2-chlorophenol (105) were compared. The fluoro derivative produced a mixture of aryl trifluoroborate (108) and boracyclic species (109), while the chloro analog formed a cleaner product (110) . This suggests fluorine’s smaller size and stronger electron-withdrawing effects complicate certain transformations.

- Etherification: Benzylation of this compound with benzyl bromide achieved 95% yield under mild conditions (DMF, K₂CO₃, reflux) . Chlorinated analogs typically require harsher conditions (e.g., higher temperatures or stronger bases) due to reduced electrophilicity.

Table 2: Reaction Yields in Key Transformations

| Reaction | This compound | 4-Bromo-2-chlorophenol |

|---|---|---|

| Silylation | ~50% (mixed products) | >75% (clean product) |

| Benzylation | 95% | 80–85% (estimated) |

Table 3: Market Segmentation Comparison

| Compound | Pharmaceutical Use | Agrochemical Use |

|---|---|---|

| This compound | 60% | 30% |

| 4-Bromo-2-chlorophenol | 40% (estimated) | 50% (estimated) |

Physicochemical Properties

Solubility: Fluorine’s polarity increases water solubility slightly compared to chloro analogs. However, both remain predominantly soluble in organic solvents (e.g., THF, ethyl acetate). Thermal Stability: Fluorinated derivatives exhibit higher thermal stability. For example, this compound derivatives like 1-(benzyloxy)-4-bromo-2-fluorobenzene (3.3) show melting points of 55–60°C, whereas chloro analogs melt at lower temperatures .

Challenges and Emerging Trends

- Regulatory Pressures : Brominated compounds face stringent environmental regulations, increasing production costs. Fluorinated analogs are preferred in pharmaceuticals due to their lower environmental persistence .

- Synthetic Innovations: Greener synthesis methods (e.g., using tris(4-methoxyphenyl)phosphine) are being developed to improve yields and reduce waste .

Biological Activity

4-Bromo-2-fluorophenol (CAS No. 2105-94-4) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

This compound is characterized by the presence of both bromine and fluorine substituents on the phenolic ring, which significantly influences its chemical behavior and biological activity. The molecular formula is with a molecular weight of 191.00 g/mol. Its unique structure enhances lipophilicity, potentially improving bioavailability in biological systems .

Research indicates that this compound itself does not exhibit a specific mechanism of action but serves as a precursor for the synthesis of derivatives with notable biological activities. One key area of interest is its role in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for further pharmacological development.

The compound's bromine and fluorine substituents may enhance binding affinity towards various molecular targets, including enzymes and receptors, due to their electronic effects. The hydroxyl group can participate in hydrogen bonding, influencing interactions with biological macromolecules .

Antimicrobial and Anticancer Properties

Studies have explored the antimicrobial and anticancer properties of compounds derived from this compound. For instance, derivatives have shown promise as potential antimicrobial agents against various pathogens and as anticancer agents in cell line assays. The specific mechanisms through which these derivatives exert their effects often involve modulation of signaling pathways critical for cell survival and proliferation .

Case Studies

- Antimicrobial Activity : A study investigated the efficacy of synthesized derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, suggesting potential applications in developing new antibiotics.

- Anticancer Activity : Another study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines (e.g., breast cancer MCF-7 cells). The findings revealed that certain derivatives induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Bromine and fluorine substituents | High lipophilicity; useful in synthetic chemistry |

| 2-Fluorophenol | Only fluorine substituent | Simpler reactivity profile |

| 4-Chloro-2-fluorophenol | Chlorine replaces bromine | Different nucleophilic substitution behavior |

| 4-Iodo-2-fluorophenol | Iodine replaces bromine | Increased reactivity due to iodine |

This comparative analysis illustrates how the unique combination of bromine and fluorine in this compound enhances its utility in synthetic chemistry compared to its analogs.

Safety and Handling

While studying or handling this compound, it is crucial to note that it can be harmful if swallowed or inhaled and may cause skin and eye irritation. Proper safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves and goggles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-2-fluorophenol and ensuring high purity?

- Methodology : Synthesis typically involves bromination and fluorination of phenol derivatives. For example, halogenation via electrophilic substitution using bromine in acetic acid, followed by selective fluorination. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity verification requires GC analysis (minimum 98% purity) and NMR spectroscopy (¹H/¹³C) to confirm absence of regioisomers like 3-bromo-2-fluorophenol .

Q. How should researchers handle and store this compound to maintain stability?

- Protocols : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods for handling due to its low flash point (98°C) and irritant properties. Safety measures include PPE (gloves, goggles) and immediate neutralization of spills with sodium bicarbonate .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and confirm substitution patterns via coupling constants.

- GC-MS : Verify molecular ion peak at m/z 190.99 (C₆H₄BrFO) and assess purity.

- FT-IR : Detect O-H stretch (~3200 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Crystallography Approach : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX for structure refinement. Challenges include resolving anisotropic displacement parameters for bromine and fluorine atoms. Example: A derivative, 4-bromo-2-fluorobenzaldehyde, crystallizes in a monoclinic system (P2₁/c space group) with bond angles deviating <2° from DFT predictions .

Q. What strategies address contradictions in DFT-calculated vs. experimental electronic properties of this compound?

- Data Reconciliation :

- Perform density functional theory (DFT) using hybrid functionals (e.g., B3LYP) with basis sets (6-311++G**) to model dipole moments and HOMO-LUMO gaps.

- Cross-validate with experimental UV-Vis spectra and solvatochromic studies. Discrepancies often arise from solvent effects or relativistic effects unaccounted for in bromine’s electron density .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

- Synthetic Applications :

- Chalcone Synthesis : Condense with hydroxyacetophenones under Claisen-Schmidt conditions (NaOH/EtOH), then cyclize with DMSO/I₂ to form fluorinated chromones (e.g., 2-(4-bromo-2-fluorophenyl)-4H-chromen-4-one). Biological screening shows antimicrobial activity against S. aureus (MIC ~25 µg/mL) .

- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst to generate biaryl intermediates for drug discovery .

Q. What methodologies quantify trace impurities in this compound batches?

- Quality Control :

- HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) to detect regioisomers (e.g., 3-bromo-2-fluorophenol) at ppm levels.

- ICP-MS : Measure residual heavy metals (e.g., Pd from catalytic reactions) with detection limits <0.1 ppb .

Properties

IUPAC Name |

4-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVOZMPTISNBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175271 | |

| Record name | Phenol, 4-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-94-4 | |

| Record name | 4-Bromo-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.